(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid
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Overview
Description
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid is a labeled variant of cinnamic acid, where the carbon atoms at positions 1, 2, and 3 are isotopically enriched with carbon-13. This compound is of interest in various fields of research due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and structural analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid typically involves the isotopic labeling of the starting materials. One common method is the Knoevenagel condensation reaction between benzaldehyde and malonic acid, where the malonic acid is isotopically enriched with carbon-13. The reaction is catalyzed by a base, such as piperidine, and proceeds under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The key difference lies in the optimization of reaction parameters to maximize yield and purity while minimizing costs. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction can yield phenylpropanoic acid derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenylpropanoic acid derivatives.
Substitution: Halogenated or nitrated cinnamic acid derivatives.
Scientific Research Applications
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid is used in various scientific research applications, including:
Chemistry: Studying reaction mechanisms and kinetics using isotopic labeling.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Exploring drug metabolism and pharmacokinetics.
Industry: Developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid depends on its specific application. In metabolic studies, the isotopic labeling allows for the tracing of carbon atoms through various biochemical pathways. This provides insights into the molecular targets and pathways involved in the metabolism of cinnamic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The non-labeled parent compound.
(E)-3-phenylprop-2-enoic acid: A similar compound without isotopic labeling.
Phenylpropanoic Acid: A reduced form of cinnamic acid.
Uniqueness
The uniqueness of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid lies in its isotopic labeling, which provides a powerful tool for studying complex chemical and biological processes. This makes it particularly valuable in research areas where detailed mechanistic insights are required.
Properties
Molecular Formula |
C9H8O2 |
---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i6+1,7+1,9+1 |
InChI Key |
WBYWAXJHAXSJNI-JOCCQEFWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/[13CH]=[13CH]/[13C](=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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